

Technical Guide: Physical Properties of 2-(Trifluoromethoxy)benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

2-

Compound Name: (Trifluoromethoxy)benzenesulfonyl
chloride

Cat. No.: B011974

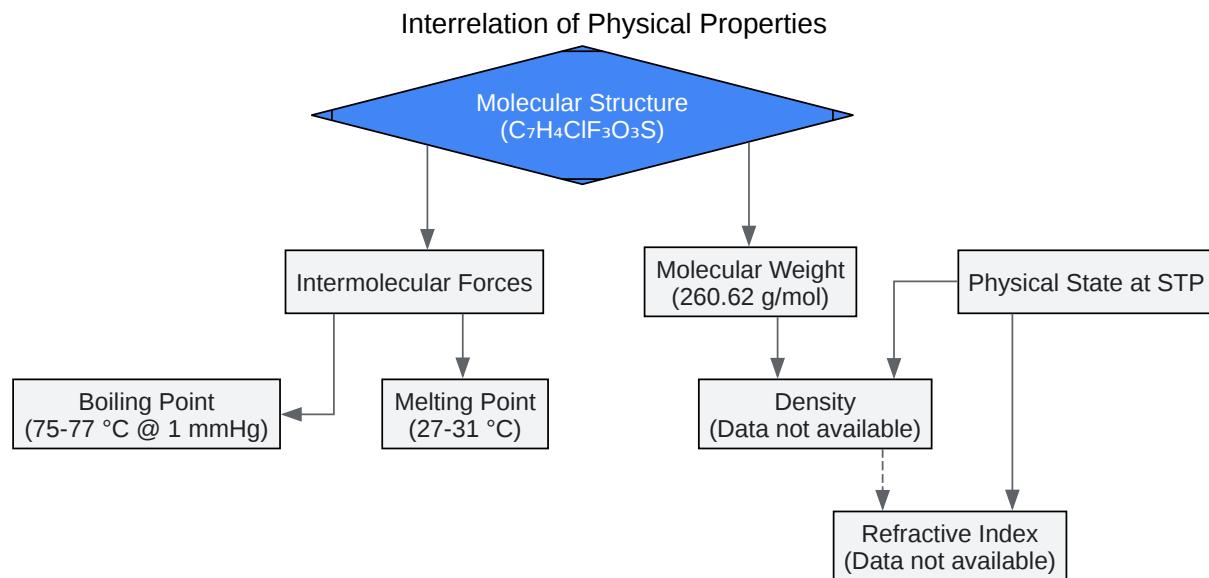
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzenesulfonyl chloride is a fluorinated aromatic sulfonyl chloride of significant interest in medicinal chemistry and drug development. Its unique trifluoromethoxy substituent imparts desirable properties such as increased metabolic stability and enhanced membrane permeability to parent molecules. A thorough understanding of its physical properties is crucial for its effective handling, reaction optimization, and for predicting the characteristics of its derivatives. This technical guide provides a comprehensive overview of the known physical properties of **2-(Trifluoromethoxy)benzenesulfonyl chloride**, alongside generalized experimental protocols for their determination.

Core Physical Properties


The physical characteristics of **2-(Trifluoromethoxy)benzenesulfonyl chloride** are fundamental to its application in synthesis. The following table summarizes the key physical data available for this compound.

Property	Value	Source
CAS Number	103008-51-1	[1]
Molecular Formula	C ₇ H ₄ ClF ₃ O ₃ S	[1]
Molecular Weight	260.62 g/mol	[1]
Boiling Point	75-77 °C at 1 mmHg	[1]
Melting Point	27-31 °C	[1]
Density	Data not available	
Refractive Index	Data not available	

Note: Specific gravity and refractive index data for **2-(Trifluoromethoxy)benzenesulfonyl chloride** are not readily available in the public domain as of the last update. Researchers are advised to determine these properties experimentally if required for their applications.

Logical Relationship of Physical Properties

The physical properties of a compound are interconnected and influence its behavior in various experimental setups. The following diagram illustrates the logical flow and relationship between these fundamental characteristics.

[Click to download full resolution via product page](#)

Caption: Logical flow of how molecular structure dictates physical properties.

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of **2-(Trifluoromethoxy)benzenesulfonyl chloride** are outlined below. These are generalized protocols and may require optimization based on the specific equipment and laboratory conditions.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **2-(Trifluoromethoxy)benzenesulfonyl chloride** is packed into a capillary tube to a height of 2-3 mm.

- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a calibrated thermometer or an electronic temperature sensor.
- Measurement:
 - The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample, the heating block, and the thermometer.
 - The temperature at which the first drop of liquid appears is recorded as the onset of melting.
 - The temperature at which the last crystal melts is recorded as the completion of melting.
 - The melting point is reported as a range between these two temperatures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Distillation Method):

- Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distillation flask, a condenser, a receiving flask, and a calibrated thermometer. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask.
- Procedure:
 - A small volume of **2-(Trifluoromethoxy)benzenesulfonyl chloride** is placed in the distillation flask along with a boiling chip to ensure smooth boiling.
 - The liquid is heated gently.
 - As the liquid boils, the vapor rises and surrounds the thermometer bulb before passing into the condenser.

- The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.
- Since the boiling point is pressure-dependent, the pressure at which the measurement is taken must be recorded.

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Methodology (Pycnometer Method):

- Measurement of Pycnometer Mass: A clean, dry pycnometer (a glass flask with a precise volume) is accurately weighed (m_1).
- Measurement with Sample: The pycnometer is filled with **2-(Trifluoromethoxy)benzenesulfonyl chloride**, ensuring no air bubbles are trapped, and weighed again (m_2). The temperature of the liquid is recorded.
- Measurement with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and then filled with a reference liquid of known density (e.g., deionized water) at the same temperature and weighed (m_3).
- Calculation: The density of the sample (ρ_{sample}) is calculated using the following formula:
$$\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{reference}}$$

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Methodology (Abbe Refractometer):

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

- Sample Application: A few drops of **2-(Trifluoromethoxy)benzenesulfonyl chloride** are placed on the prism of the refractometer.
- Measurement:
 - The prism is closed, and the light source is adjusted.
 - The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
 - The refractive index is read from the instrument's scale.
 - The temperature at which the measurement is made is crucial and should be recorded, as the refractive index is temperature-dependent.

Conclusion

This technical guide provides essential physical property data for **2-(Trifluoromethoxy)benzenesulfonyl chloride**, a key building block in modern synthetic chemistry. While some physical constants like density and refractive index are not readily available, the provided experimental protocols offer a clear path for their determination. Accurate knowledge and application of these properties are fundamental for the successful utilization of this versatile reagent in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Trifluoromethoxy)benzenesulfonyl chloride [oakwoodchemical.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 2-(Trifluoromethoxy)benzenesulfonyl Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011974#2-trifluoromethoxy-benzenesulfonyl-chloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com